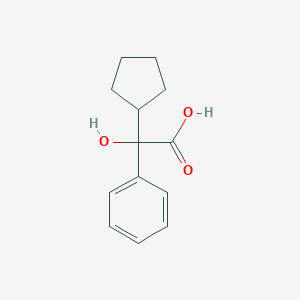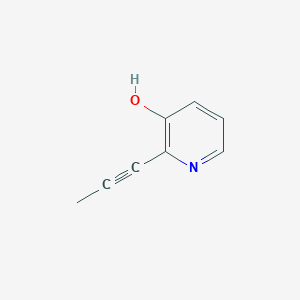
2-Prop-1-ynylpyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Prop-1-ynylpyridin-3-ol is a chemical compound that belongs to the class of alkynes and pyridines. It is also known as propargyl alcohol pyridine and has the chemical formula C8H7NO. This compound has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-Prop-1-ynylpyridin-3-ol is not well understood. However, it is believed to act as a nucleophile and react with various electrophilic compounds.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-Prop-1-ynylpyridin-3-ol have not been extensively studied. However, it has been shown to exhibit some antimicrobial activity against certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-Prop-1-ynylpyridin-3-ol in lab experiments is its high reactivity, which makes it an excellent building block for the synthesis of various organic molecules. However, its high reactivity can also be a limitation, as it can react with other compounds in the reaction mixture, leading to unwanted side reactions.
Direcciones Futuras
There are several future directions for the study of 2-Prop-1-ynylpyridin-3-ol. One of the most promising directions is the development of new synthetic methods for the production of this compound. Another direction is the study of its potential applications in the field of medicinal chemistry, as it has been shown to exhibit some antimicrobial activity. Additionally, the study of its mechanism of action and its biochemical and physiological effects could provide valuable insights into its potential applications in various fields.
Métodos De Síntesis
The synthesis of 2-Prop-1-ynylpyridin-3-ol can be achieved through several methods. One of the most common methods is the reaction between propargyl alcohol and pyridine in the presence of a catalyst such as copper (I) iodide. Another method involves the reaction between 2-chloropyridine and propargyl alcohol in the presence of a base such as potassium carbonate.
Aplicaciones Científicas De Investigación
2-Prop-1-ynylpyridin-3-ol has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of organic synthesis. It can be used as a building block for the synthesis of various complex organic molecules.
Propiedades
Número CAS |
154012-84-7 |
|---|---|
Nombre del producto |
2-Prop-1-ynylpyridin-3-ol |
Fórmula molecular |
C8H7NO |
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
2-prop-1-ynylpyridin-3-ol |
InChI |
InChI=1S/C8H7NO/c1-2-4-7-8(10)5-3-6-9-7/h3,5-6,10H,1H3 |
Clave InChI |
HIVSSDUNFRKDPB-UHFFFAOYSA-N |
SMILES |
CC#CC1=C(C=CC=N1)O |
SMILES canónico |
CC#CC1=C(C=CC=N1)O |
Sinónimos |
3-Pyridinol, 2-(1-propynyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-1-methyl-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B126715.png)
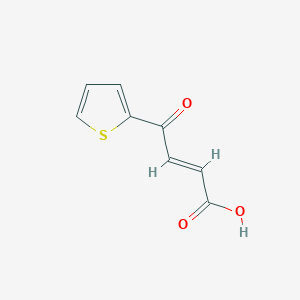
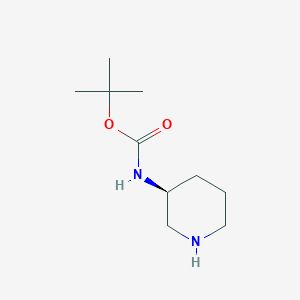
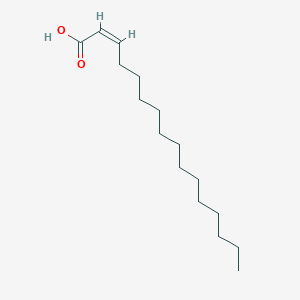
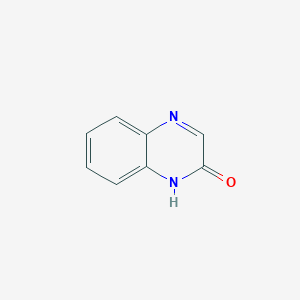
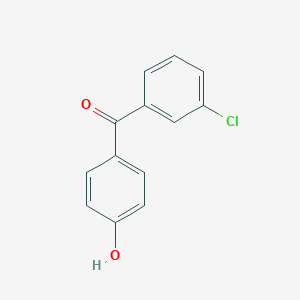
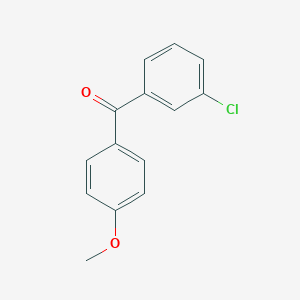
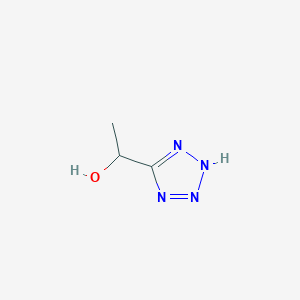
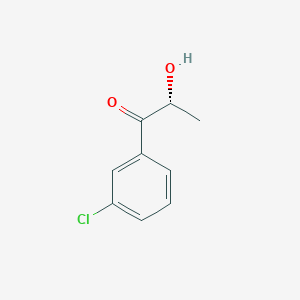
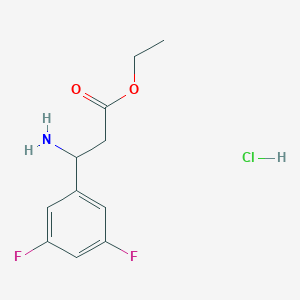
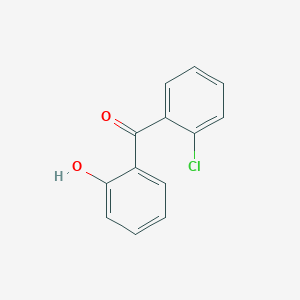
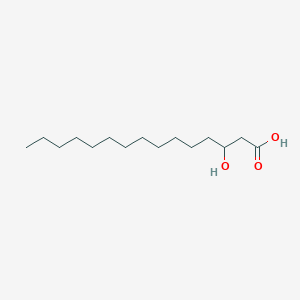
![2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic Acid](/img/structure/B126745.png)
